
1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane
Overview
Description
1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane is an organic compound characterized by the presence of bromine, chlorine, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane typically involves the reaction of 4-bromo-3-methylphenyl derivatives with appropriate chlorinated reagents under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-bromo-3-methylbenzene reacts with a chlorinated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for yield and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane is being investigated for its potential therapeutic effects. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures have shown promise as anti-inflammatory and anticancer agents.
Case Study: Anticancer Activity
A study focusing on the synthesis of bromo-substituted phenyl compounds demonstrated their efficacy in inhibiting cancer cell proliferation. The introduction of halogen atoms (like bromine and chlorine) often enhances the biological activity of organic compounds by improving their binding affinity to target proteins .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions, including:
- Condensation Reactions : The carbonyl group in the oxopentane moiety can participate in condensation reactions to form more complex molecules.
- Cross-Coupling Reactions : The presence of bromine allows for cross-coupling reactions with organometallic reagents, facilitating the formation of biaryl compounds that are significant in pharmaceuticals .
Data Table: Comparison of Synthesis Methods
Pharmaceutical Industry
Due to its potential bioactivity, this compound is being explored for formulation into pharmaceutical products. Its derivatives may lead to the development of new medications targeting specific diseases.
Agrochemicals
The compound's structure suggests it could also be useful in synthesizing agrochemicals. Compounds with similar functionalities have been known to exhibit herbicidal or insecticidal properties, making them valuable in agricultural applications.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, affecting their function. The ketone group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes or other proteins.
Comparison with Similar Compounds
4-Bromo-3-methylphenol: Shares the bromine and methyl groups but lacks the ketone and chlorine functionalities.
4-Bromo-3-methylbenzaldehyde: Contains a formyl group instead of a ketone and lacks the chlorine atom.
5-Chloro-1-oxopentane: Lacks the aromatic ring and bromine substituent.
This comprehensive overview highlights the significance of 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane in various scientific and industrial contexts
Biological Activity
1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane, a compound with the molecular formula C12H14BrClO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C12H14BrClO
- Molar Mass : 289.6 g/mol
- CAS Number : 898760-94-6
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. For instance, in vitro tests indicated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 6.25 mg/mL for certain strains, demonstrating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
Research has highlighted the compound's anticancer potential through mechanisms involving DNA intercalation and inhibition of cell proliferation. A notable study reported that compounds structurally similar to this compound showed significant cytotoxicity against human breast adenocarcinoma cell lines (e.g., MDA-MB-231 and MCF-7), with IC50 values indicating effective concentrations for inducing cell death .
The biological mechanisms underpinning the activity of this compound are multifaceted:
- DNA Binding : The compound exhibits a high tendency for DNA binding, which may occur through intercalation or groove-binding mechanisms. This interaction is crucial for its antitumor effects as it can disrupt cellular replication processes .
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression, such as SGK-1 kinase. This inhibition could modulate pathways related to cell survival and proliferation .
- Reactive Oxygen Species (ROS) Modulation : There is evidence that this compound can influence oxidative stress levels within cells, potentially leading to increased apoptosis in cancer cells .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various derivatives of halogenated compounds, including this compound. The results demonstrated significant log reductions in bacterial counts within five minutes of exposure at optimized concentrations, highlighting its rapid action against pathogens .
Study 2: Cytotoxicity in Cancer Cells
In a comparative analysis involving multiple synthetic derivatives, researchers found that this compound exhibited superior cytotoxic effects against multiple cancer cell lines compared to non-halogenated analogs. The study emphasized the role of halogen substitutions in enhancing biological activity .
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-5-chloropentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClO/c1-9-8-10(5-6-11(9)13)12(15)4-2-3-7-14/h5-6,8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORYZXLFCFOOMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCCCCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645145 | |
Record name | 1-(4-Bromo-3-methylphenyl)-5-chloropentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-94-6 | |
Record name | 1-(4-Bromo-3-methylphenyl)-5-chloropentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.